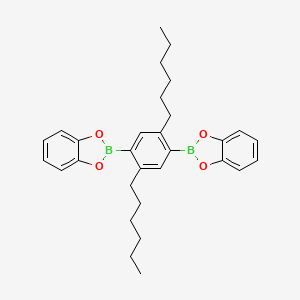![molecular formula C14H18O B12526038 [2-(Ethenyloxy)hex-4-en-1-yl]benzene CAS No. 682340-97-2](/img/structure/B12526038.png)
[2-(Ethenyloxy)hex-4-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Ethenyloxy)hex-4-en-1-yl]benzene: is an organic compound characterized by its unique structure, which includes an ethenyloxy group attached to a hex-4-en-1-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Ethenyloxy)hex-4-en-1-yl]benzene typically involves the reaction of a benzene derivative with an appropriate alkene under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where the benzene derivative is reacted with an alkene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The choice of catalyst, solvent, and reaction conditions are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: [2-(Ethenyloxy)hex-4-en-1-yl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Epoxides or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Ethenyloxy)hex-4-en-1-yl]benzene serves as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is being explored, particularly in the development of new drugs and therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Medicine: Research is ongoing to investigate the compound’s potential as an active pharmaceutical ingredient. Its unique structure may offer advantages in terms of bioavailability and target specificity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which [2-(Ethenyloxy)hex-4-en-1-yl]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
[2-(Ethenyloxy)hex-4-en-1-yl]benzene: shares similarities with other ethenyloxy-substituted alkenes and benzene derivatives.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound, like this compound, features unique substituents that confer specific reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its combination of an ethenyloxy group with a hex-4-en-1-yl chain and a benzene ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis, research, and industry.
Properties
CAS No. |
682340-97-2 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-ethenoxyhex-4-enylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-11-14(15-4-2)12-13-9-7-6-8-10-13/h3-10,14H,2,11-12H2,1H3 |
InChI Key |
FDXMYVBKYVZRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(CC1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


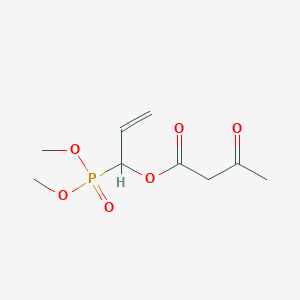
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
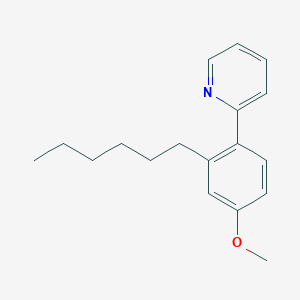
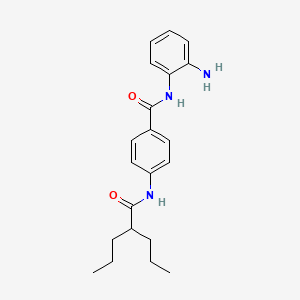
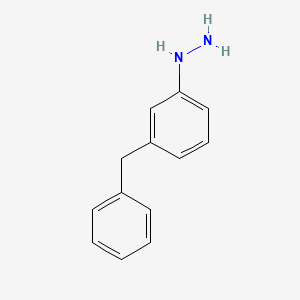
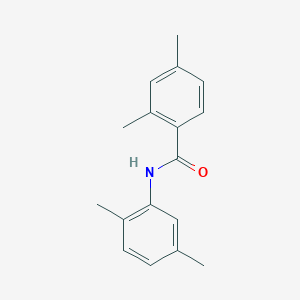
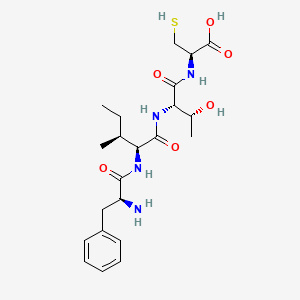

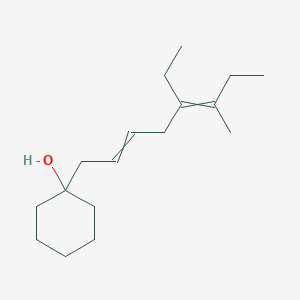
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
